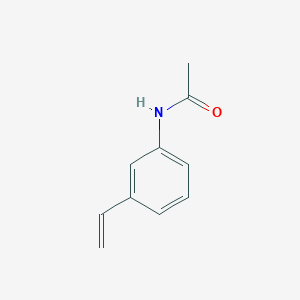
N-(3-Ethenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethenylphenyl)acetamide is an organic compound with the molecular formula C10H11NO. It is a derivative of acetamide where the acetamide group is attached to a 3-ethenylphenyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.
Preparation Methods
The synthesis of N-(3-Ethenylphenyl)acetamide typically involves the following steps:
Reaction of Benzyl Bromide with Phenylacetylene: This step produces 3-ethenylphenylacetylene.
Reaction with Acetyl Chloride: The 3-ethenylphenylacetylene is then reacted with acetyl chloride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-Ethenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Ethenylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and protein binding.
Industry: This compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Ethenylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Ethenylphenyl)acetamide can be compared with other similar compounds, such as:
N-(3-Ethynylphenyl)acetamide: This compound has a similar structure but with an ethynyl group instead of an ethenyl group. It exhibits different reactivity and applications.
N-(3-Methylphenyl)acetamide: This compound has a methyl group instead of an ethenyl group.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
CAS No. |
7766-62-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-(3-ethenylphenyl)acetamide |
InChI |
InChI=1S/C10H11NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12) |
InChI Key |
QOTMVGDNCYAWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















